3-Aminothiane-3-carbonyl chloride
CAS No.: 754916-86-4
Cat. No.: VC18466304
Molecular Formula: C6H10ClNOS
Molecular Weight: 179.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 754916-86-4 |
|---|---|
| Molecular Formula | C6H10ClNOS |
| Molecular Weight | 179.67 g/mol |
| IUPAC Name | 3-aminothiane-3-carbonyl chloride |
| Standard InChI | InChI=1S/C6H10ClNOS/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2 |
| Standard InChI Key | QDEJNQRUEABUEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CSC1)(C(=O)Cl)N |
Introduction
Key Findings
3-Aminothiane-3-carbonyl chloride is a specialized organosulfur compound featuring a six-membered saturated thiane ring with both an amino group and a carbonyl chloride substituent at the 3-position. Its unique structure makes it a reactive intermediate in organic synthesis, particularly for constructing amides, esters, and heterocyclic frameworks. While direct literature on this compound is sparse, its properties and applications can be extrapolated from analogous acyl chlorides and thiane derivatives.
Structural and Molecular Characteristics
3-Aminothiane-3-carbonyl chloride (C₆H₁₀ClNOS) possesses a thiane core—a sulfur-containing heterocycle with five methylene groups and one sulfur atom. The 3-position hosts an amino group (-NH₂) and a carbonyl chloride (-COCl), creating a sterically congested environment that influences reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClNOS |
| Molecular Weight | 179.67 g/mol |
| IUPAC Name | 3-Aminothiane-3-carbonyl chloride |
| Key Functional Groups | Amino (-NH₂), Carbonyl chloride (-COCl) |
The planar arrangement of the thiane ring and the electron-withdrawing carbonyl chloride group enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions.
Synthesis Strategies
The synthesis of 3-aminothiane-3-carbonyl chloride typically involves two stages: (1) preparation of the precursor carboxylic acid and (2) conversion to the acyl chloride.
Precursor Synthesis
The carboxylic acid precursor, 3-aminothiane-3-carboxylic acid, is synthesized via cyclization of γ-thiolactams or through ring-opening reactions of thiiranes. For example:
-
Cyclization Route:
-
Amino Protection:
Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions:
Reaction Conditions:
-
Solvent: Dichloromethane or toluene
-
Temperature: 0–25°C
-
Duration: 2–4 hours
Yield: 70–85% (theoretical)
Reactivity and Applications
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes reactions with nucleophiles:
-
Amides: Reacts with amines (e.g., R-NH₂) to form substituted amides:
-
Esters: Alcohols (R-OH) yield esters under basic conditions:
Intramolecular Cyclization
The amino group can intramolecularly attack the carbonyl chloride, forming a bicyclic lactam under controlled conditions:
This reactivity is exploited in heterocyclic chemistry for constructing nitrogen-containing ring systems .
Table 2: Representative Reactions
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Amidation | Benzylamine, Et₃N | N-Benzyl-3-aminothiane-3-carboxamide |
| Esterification | Methanol, Pyridine | Methyl 3-aminothiane-3-carboxylate |
| Cyclization | Heat (80°C), Toluene | Thiane[3,4-b]azetidin-2-one |
Industrial and Research Applications
While no commercial applications are documented, its utility includes:
-
Pharmaceutical Intermediates: Synthesis of thrombin inhibitors and protease-activated receptor antagonists .
-
Agrochemicals: Building block for sulfur-containing pesticides.
-
Material Science: Crosslinking agent in polymer chemistry.
Challenges and Future Directions
-
Stability Issues: The compound’s sensitivity to hydrolysis limits its shelf life.
-
Stereochemical Control: Achieving enantioselective synthesis remains unexplored.
-
Scalability: Current methods are lab-scale; continuous-flow systems could improve efficiency.
Further studies should prioritize catalytic asymmetric synthesis and computational modeling to predict reactivity patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume